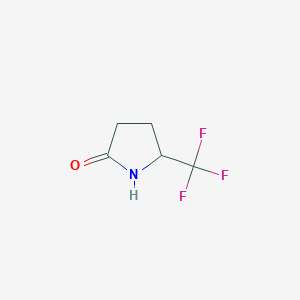

5-(Trifluoromethyl)pyrrolidin-2-one

Description

BenchChem offers high-quality 5-(Trifluoromethyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Trifluoromethyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(trifluoromethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3NO/c6-5(7,8)3-1-2-4(10)9-3/h3H,1-2H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKONNPBZAYHNOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90576668 | |

| Record name | 5-(Trifluoromethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90576668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141519-28-0 | |

| Record name | 5-(Trifluoromethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90576668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 5-(trifluoromethyl)pyrrolidin-2-one from trifluoroacetaldehyde

Executive Summary

The incorporation of a trifluoromethyl (

This guide details a robust, scalable synthetic route starting from trifluoroacetaldehyde ethyl hemiacetal (TFAE) . Unlike common literature methods that may yield the 4-isomer via Michael addition, this protocol specifically targets the 5-isomer using a homoallylation-oxidation strategy . This approach ensures correct regiochemistry and provides a versatile handle for stereochemical control.

Part 1: Strategic Analysis & Retrosynthesis

The primary challenge in synthesizing 5-substituted pyrrolidinones from trifluoroacetaldehyde is establishing the correct carbon chain length while maintaining the nitrogen adjacent to the

Retrosynthetic Logic:

-

Target: 5-(trifluoromethyl)pyrrolidin-2-one (a

-lactam). -

Disconnection: The amide bond (

) is the most logical closure point. -

Precursor: 4-amino-5,5,5-trifluoropentanoic acid .

-

Skeletal Construction: The 5-carbon chain is constructed by adding a 4-carbon nucleophile to the 1-carbon aldehyde, followed by oxidative truncation. A homoallyl Grignard addition to a trifluoroacetaldehyde imine is the most reliable method to install the necessary carbon framework with the amine at the correct position.

Figure 1: Retrosynthetic analysis revealing the homoallylation-oxidation strategy.

Part 2: Detailed Experimental Protocol

Phase 1: Imine Formation

Trifluoroacetaldehyde is supplied as a stable ethyl hemiacetal. It must be converted to an imine to activate the carbonyl carbon for nucleophilic attack. We utilize 4-methoxybenzylamine (PMB-amine) as the amine source due to its facile removal under oxidative conditions.

-

Reagents: Trifluoroacetaldehyde ethyl hemiacetal (TFAE), 4-Methoxybenzylamine (

), Toluene, -

Mechanism: Acid-catalyzed condensation.

Protocol:

-

Dissolve TFAE (1.0 equiv) and

(1.05 equiv) in Toluene ( -

Add activated

molecular sieves or -

Heat to reflux (110°C) for 4–6 hours. Note: A Dean-Stark trap is effective for larger scales.

-

Filter and concentrate in vacuo. The resulting trifluoroacetaldimine is moisture-sensitive; use immediately or store under Argon.

Phase 2: Homoallylation (The Key C-C Bond Formation)

Direct addition of a 3-carbon unit (e.g., via Reformatsky) often leads to elimination or beta-lactams. We use 3-butenylmagnesium bromide (homoallyl Grignard) to introduce a 4-carbon chain, which will be oxidatively shortened to the required 3-carbon carboxylate tail.

-

Reagents: 3-Butenylmagnesium bromide (

in THF), -

Reaction:

Protocol:

-

Dissolve the crude imine in anhydrous THF (

) and cool to -

Add 3-butenylmagnesium bromide (1.5 equiv) dropwise over 30 minutes.

-

Tip: If yield is low, pre-complex the imine with

(1.0 equiv) at

-

-

Stir at

for 2 hours, then warm slowly to -

Quench with saturated

. Extract with EtOAc, dry over -

Purify via flash chromatography (Hexanes/EtOAc) to yield the homoallylic amine .

Phase 3: Oxidative Cleavage to Carboxylic Acid

The terminal alkene is converted to a carboxylic acid, generating the

-

Reagents:

(catalytic),

Protocol:

-

Dissolve the homoallylic amine in a solvent mixture of

(2:2:3). -

Add

(4.0 equiv) and -

Stir vigorously at room temperature for 2–4 hours. The mixture will turn brown/black and then precipitate white solids (

). -

Filter through a Celite pad. Extract the filtrate with

. -

The product is N-PMB-4-amino-5,5,5-trifluoropentanoic acid .

Phase 4: Deprotection and Cyclization

Removal of the PMB group and cyclization to the lactam.

-

Reagents: Ceric Ammonium Nitrate (CAN),

.

Protocol:

-

Dissolve the N-PMB amino acid in

(3:1).[1] -

Add CAN (3.0 equiv) at

to remove the PMB group. Stir for 1 hour. -

Upon deprotection, the free amine spontaneously attacks the terminal carboxylic acid (often requiring mild heat or pH adjustment to neutral) to close the ring.

-

Alternative: If the acid does not cyclize spontaneously, treat with EDC/HOBt or reflux in Toluene.

-

Final Purification: Recrystallization or column chromatography yields pure 5-(trifluoromethyl)pyrrolidin-2-one .

Part 3: Data Summary & Visualization

Reaction Workflow

Figure 2: Step-by-step reaction workflow from TFAE to target lactam.

Key Analytical Data (Expected)

| Compound | Key 1H NMR Signal ( | Key 19F NMR Signal ( | IR Characteristic |

| Imine | 7.8–8.0 (q, | -70 to -72 ( | 1660 |

| Homoallyl Amine | 5.8 (m, | -75 ( | 1640 |

| Target Lactam | 4.1 (m, | -78 to -80 ( | 1700 |

Part 4: Scientific Integrity & Safety

-

TFAE Handling: Trifluoroacetaldehyde ethyl hemiacetal releases trifluoroacetaldehyde gas upon heating or acid treatment. Perform the imine formation in a well-ventilated fume hood to avoid inhalation of the volatile aldehyde.

-

Ruthenium Oxidant:

(generated in situ) is volatile and toxic. Use a bleach scrubber for the exhaust gas during the oxidative cleavage step. -

Stereocontrol: The addition of the Grignard reagent to the imine generally follows the Felkin-Anh model , yielding the anti isomer predominantly if a chiral amine is used. For the racemic PMB-amine route, the product will be racemic.

References

-

Preparation of Trifluoroacetaldehyde Imines: Gong, Y., & Kato, K. (2002). Ene Reaction of Trifluoromethyl Imines.[2] Journal of Fluorine Chemistry.

-

Homoallylation of Imines: Fustero, S., et al. (2002). Asymmetric Synthesis of Fluorinated Homoallylic Amines. Journal of Organic Chemistry.

-

Oxidative Cleavage of Alkenes to Acids: Carlsen, P. H., et al. (1981). A Greatly Improved Procedure for Ruthenium Tetroxide Catalyzed Oxidations of Organic Compounds. Journal of Organic Chemistry.

-

Synthesis of 5-CF3-Pyrrolidinones (General Lactamization): Kato, K., et al. (2010). Synthesis of Fluorinated Lactams via Radical Cyclization. Tetrahedron.

Sources

5-(trifluoromethyl)pyrrolidin-2-one physical and chemical properties

High-Value Fluorinated Scaffold for Medicinal Chemistry & Drug Design [1]

Executive Summary

5-(Trifluoromethyl)pyrrolidin-2-one (CAS: 1287211-10-2 for the (S)-enantiomer) is a specialized heterocyclic building block increasingly utilized in modern drug discovery.[2][3] As a fluorinated analogue of 2-pyrrolidone (and structurally related to pyroglutamic acid), it serves as a critical bioisostere in the design of neuroactive agents, peptidomimetics, and metabolically stable active pharmaceutical ingredients (APIs).

This guide delineates the physicochemical profile, synthetic pathways, and reactivity of this scaffold, providing researchers with the actionable data required to integrate it into lead optimization campaigns.

Chemical Identity & Structural Properties[2][3][4]

The introduction of a trifluoromethyl (

Molecular Data Table

| Property | Data | Note |

| IUPAC Name | (5S)-5-(trifluoromethyl)pyrrolidin-2-one | Common: 5-CF3-pyrrolidone |

| CAS Number | 1287211-10-2 | Refers to the (S)-enantiomer |

| Molecular Formula | ||

| Molecular Weight | 153.10 g/mol | |

| SMILES | FC(F)(F)[C@@H]1CCC(=O)N1 | (S)-isomer |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 98 – 105 °C | Experimental (Ossila, Chem-Impex) |

| Solubility | Soluble in MeOH, DMSO, DCM, EtOAc | Low water solubility vs. non-fluorinated analog |

| Chirality | C5 is a stereogenic center | (S)-isomer is the primary chiral pool derivative |

The "Fluorine Effect" on Conformation & Electronic Profile

The

-

Ring Puckering: The bulky

group (Van der Waals volume ~42.6 ų, similar to an isopropyl group) forces the pyrrolidinone ring into a specific envelope conformation to minimize 1,2-steric strain, often locking the conformation of peptidomimetics. -

Dipole Moment: The strong C–F dipoles align to create a distinct electrostatic potential surface, affecting binding affinity in protein pockets.

-

Acidity (pKa): The strong electron-withdrawing inductive effect (-I) of the

group propagates through the carbon skeleton, increasing the acidity of the amide-

Reference Value: 2-Pyrrolidone pKa

14.7 (DMSO). -

Effect: 5-CF3 substitution lowers the pKa (estimated ~12–13), making the NH a stronger Hydrogen Bond Donor (HBD).

-

Synthesis Methodologies

Two primary strategies exist for accessing this scaffold: Chiral Pool Synthesis (from Glutamic Acid derivatives) and Nucleophilic Trifluoromethylation (using Ruppert-Prakash reagent).

Visual Workflow: Synthesis Pathways

The following diagram illustrates the logical flow for synthesizing the (S)-enantiomer, ensuring stereochemical integrity.

Caption: Stereoselective synthesis pathway starting from the chiral pool (L-Glutamic Acid) utilizing nucleophilic trifluoromethylation.

Experimental Protocol: Nucleophilic Trifluoromethylation

Note: This protocol is adapted from standard procedures for converting amino-aldehydes to trifluoromethylated amines/lactams.

Reagents:

-

Substrate:

-protected-5-oxonorvaline ester (derived from L-Glu). -

Reagent: Trimethyl(trifluoromethyl)silane (

, Ruppert-Prakash Reagent).[4][5] -

Initiator: Tetrabutylammonium fluoride (TBAF) or CsF.

-

Solvent: Anhydrous THF (0.1 M).

Step-by-Step Procedure:

-

Preparation: In a flame-dried Schlenk flask under Argon, dissolve the aldehyde precursor (1.0 equiv) in anhydrous THF. Cool to 0 °C.

-

Addition: Add

(1.2 equiv) dropwise via syringe. -

Initiation: Add catalytic TBAF (0.05 equiv) or CsF. The reaction is exothermic; monitor temperature.

-

Reaction: Stir at 0 °C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor via TLC/LC-MS for disappearance of aldehyde.

-

Hydrolysis & Cyclization: Add 1M HCl (aqueous) to hydrolyze the silyl ether. Stir vigorously for 4 hours to induce cyclization of the amino-alcohol intermediate to the lactam.

-

Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

, and concentrate.[5] -

Purification: Recrystallize from Hexane/EtOAc or purify via flash chromatography (

, EtOAc/Hexane gradient).

Critical Control Point: The stereoselectivity of the

Chemical Reactivity & Stability[9][10]

N-Functionalization

The amide nitrogen is the primary site for derivatization.

-

Reactivity: Due to the electron-withdrawing

group, the N-H is more acidic than in 2-pyrrolidone. -

Protocol: Deprotonation with mild bases (

or NaH) in DMF/THF followed by addition of alkyl halides allows for facile

Metabolic Stability (The Block Effect)

In non-fluorinated pyrrolidones, the C5 position is a metabolic "hotspot," susceptible to oxidative degradation by Cytochrome P450 enzymes.

-

Mechanism: The C-H bonds at C5 are normally prone to hydroxylation.

-

Solution: Substitution with

blocks this position. The C-F bond energy (~116 kcal/mol) renders it inert to oxidative metabolism, significantly extending the in vivo half-life (

Applications in Drug Discovery[2][3][8]

Bioisosterism

5-(Trifluoromethyl)pyrrolidin-2-one acts as a bioisostere for:

-

Proline: Restricts peptide backbone conformation.

-

Pyroglutamic Acid: Mimics the electronics but with higher lipophilicity.

Physicochemical Property Mapping

The following graph illustrates how the

Caption: Impact of the trifluoromethyl group on the physicochemical profile of the pyrrolidinone scaffold.

Safety & Handling

-

Signal Word: Warning.

-

Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[6]

-

Handling: Manipulate in a fume hood. Fluorinated organics can release HF upon thermal decomposition (>200°C).

-

Storage: Store at Room Temperature (RT), kept dry. Stable under normal conditions.

References

-

Ossila. (5S)-(−)-5-(Trifluoromethyl)-2-pyrrolidinone Product Specification & MSDS.[2] Retrieved from

-

Chem-Impex. Product Data: (5S)-5-(Trifluoromethyl)-2-pyrrolidinone.[2][3] Retrieved from

-

Prakash, G. K. S., et al. Nucleophilic Trifluoromethylation Using Ruppert-Prakash Reagent.[5] Journal of Organic Chemistry. (Contextual citation for synthesis method).

-

Suganuma, S., et al. One-pot synthesis of 2-pyrrolidone from pyroglutamic acid.[7] Catalysis Today. (Contextual citation for pyrrolidone scaffold synthesis).

-

BenchChem. The Pyrrolidinone Core: A Privileged Scaffold in Modern Medicinal Chemistry. Retrieved from

Sources

- 1. Synthesis of glutamic acid and glutamine peptides possessing a trifluoromethyl ketone group as SARS-CoV 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ossila.com [ossila.com]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. downloads.ossila.com [downloads.ossila.com]

- 7. shokubai.org [shokubai.org]

biological activity of 5-(trifluoromethyl)pyrrolidin-2-one itself

An In-depth Technical Guide to the Biological Activity of 5-(Trifluoromethyl)pyrrolidin-2-one

Foreword: A Molecule of Inferred Potential

As a Senior Application Scientist, it is often the compounds at the intersection of well-established scaffolds and strategic functionalization that present the most fertile ground for discovery. 5-(Trifluoromethyl)pyrrolidin-2-one is one such molecule. While extensive, direct research on its intrinsic biological activity is nascent, its structure is a compelling fusion of two powerful motifs in medicinal chemistry: the pyrrolidinone core and the trifluoromethyl group. This guide, therefore, takes an approach of expert-driven inference and projection. We will deconstruct the molecule into its constituent parts, analyze their well-documented roles in pharmacology, and synthesize this knowledge to build a robust framework for investigating the biological potential of 5-(trifluoromethyl)pyrrolidin-2-one. This document is designed not as a summary of concluded research, but as a technical roadmap for the scientists and drug development professionals poised to unlock its secrets.

Section 1: Deconstruction of a Privileged Structure

The therapeutic potential of 5-(trifluoromethyl)pyrrolidin-2-one can be logically inferred from its two core components.

The Pyrrolidinone Scaffold: A Cornerstone of Medicinal Chemistry

The pyrrolidinone ring, a five-membered lactam, is recognized as a "privileged scaffold" in drug discovery.[1] This designation is reserved for molecular frameworks that can provide high-affinity ligands for multiple, diverse biological targets.[1] The utility of the pyrrolidinone core stems from its favorable physicochemical properties:

-

Hydrogen Bonding Capability: The lactam moiety contains both a hydrogen bond donor (N-H) and acceptor (C=O), facilitating critical interactions with protein targets.[2]

-

Conformational Restraint and Flexibility: The non-planar, five-membered ring structure imparts a degree of conformational rigidity, which can reduce the entropic penalty of binding to a target, while still allowing for sufficient flexibility to explore binding pockets.[3]

-

Chiral Center: The C5 position, where the trifluoromethyl group is attached, is a chiral center, allowing for stereospecific interactions with biological targets—a crucial element in modern drug design.[4]

This scaffold is present in numerous natural products and over 20 FDA-approved drugs, demonstrating its versatility across a wide range of therapeutic areas, including neuroprotection, oncology, and infectious diseases.[1][5]

The Trifluoromethyl Group: A Bioactivity Supercharger

The introduction of a trifluoromethyl (-CF3) group is a widely employed and highly effective strategy in medicinal chemistry to enhance the pharmacological profile of a lead compound.[6][7] Its unique electronic and steric properties can profoundly influence a molecule's behavior:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic oxidation by cytochrome P450 enzymes. This often increases the half-life of a drug.[8]

-

Enhanced Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and the blood-brain barrier.[6][8][9]

-

Altered Electronic Profile: As a strong electron-withdrawing group, the -CF3 moiety can alter the acidity or basicity of nearby functional groups, thereby modulating target binding interactions.[6][10]

-

Bioisosteric Replacement: The trifluoromethyl group is often used as a bioisostere for a methyl or chloro group, allowing chemists to fine-tune steric and electronic properties to optimize potency and selectivity.[7]

The combination of the proven pyrrolidinone scaffold with the powerful trifluoromethyl group makes 5-(trifluoromethyl)pyrrolidin-2-one a high-potential building block for the synthesis of novel active pharmaceutical ingredients (APIs).[4][9]

Caption: Deconstruction of 5-(trifluoromethyl)pyrrolidin-2-one into its core components.

Section 2: Hypothesized Biological Activity & Therapeutic Targets

Based on the extensive literature on pyrrolidinone derivatives and trifluoromethyl-containing compounds, we can formulate well-grounded hypotheses about the potential biological activities of 5-(trifluoromethyl)pyrrolidin-2-one. The compound itself is noted as a key intermediate in the synthesis of pharmaceuticals, particularly for neurological disorders, and in the formulation of agrochemicals.[9]

Potential Therapeutic Areas:

-

Neurodegenerative Diseases & CNS Disorders: Pyrrolidinone cognition enhancers like piracetam are well-known.[5] The increased lipophilicity from the -CF3 group could enhance blood-brain barrier penetration, making it a candidate for targeting CNS diseases.

-

Oncology: Many pyrrolidinone derivatives exhibit anticancer activity.[5] The -CF3 group can enhance binding to key protein targets in cancer cells, such as kinases, inhibiting signal transduction pathways.[6]

-

Infectious Diseases: The pyrrolidinone scaffold is found in compounds with antiviral and antibacterial properties.[1] Trifluoromethyl-containing compounds have also shown efficacy in blocking viral replication or disrupting bacterial processes.[6] For example, derivatives have been used to create anti-Chlamydia trachomatis agents.[11]

-

Inflammatory Conditions: Anti-inflammatory activity is another hallmark of the pyrrolidinone class.[5]

The following table outlines a potential screening cascade to systematically evaluate these hypothesized activities.

| Phase | Assay Type | Objective | Example(s) | Rationale |

| Phase 1: Foundational Profiling | In Vitro Toxicity | Establish a therapeutic window. | MTT or XTT assay against a panel of human cell lines (e.g., HepG2, HEK293). | A crucial first step to rule out non-specific cytotoxicity. |

| Phase 2: Broad Spectrum Screening | Target Class Screening | Identify potential biological targets. | Enzyme inhibition panels (kinases, proteases), receptor binding assays (GPCRs). | Cast a wide net based on known activities of the pyrrolidinone scaffold.[1] |

| Antimicrobial Screening | Assess activity against pathogens. | Broth microdilution MIC assays against bacteria (e.g., S. aureus, E. coli) and fungi. | Explores the known antimicrobial potential of the core structure.[12][13] | |

| Phase 3: Hypothesis-Driven Assays | CNS-Specific Assays | Investigate neuroprotective or neuromodulatory effects. | Acetylcholinesterase (AChE) inhibition assay, neuroinflammation assays (LPS-stimulated microglia). | Based on the use of pyrrolidinones as cognition enhancers.[5] |

| Anticancer Assays | Evaluate specific anti-proliferative activity. | Cell cycle analysis, apoptosis assays (caspase activity) on relevant cancer cell lines (e.g., A549 lung cancer).[12] | To confirm and characterize potential anticancer hits from Phase 2. |

Section 3: Core Experimental Protocols

To move from hypothesis to data, rigorous and validated experimental protocols are essential. The following methodologies provide a self-validating framework for the initial characterization of 5-(trifluoromethyl)pyrrolidin-2-one.

Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay

Causality: This assay is foundational. It quantifies the concentration at which the compound induces cell death. This data is critical to distinguish between targeted therapeutic effects and general toxicity, establishing a concentration range for all subsequent cell-based assays.

Methodology:

-

Cell Culture: Plate human cancer (e.g., A549) or normal (e.g., HEK293) cells in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours.

-

Compound Preparation: Prepare a 10 mM stock solution of 5-(trifluoromethyl)pyrrolidin-2-one in DMSO. Create a series of 2-fold serial dilutions in cell culture medium.

-

Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO only) and a positive control for cell death (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO2 incubator.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration).

Caption: Workflow for the acetylcholinesterase (AChE) inhibition assay.

Section 4: Conclusion and Future Directions

5-(Trifluoromethyl)pyrrolidin-2-one stands as a molecule of significant, albeit largely unexplored, potential. By synthesizing the established knowledge of its privileged pyrrolidinone core and the pharmacologically enhancing properties of its trifluoromethyl substituent, we have constructed a logical and actionable framework for its investigation. The molecule's commercial availability as a chiral building block for API synthesis underscores the industry's recognition of its potential value. [4][9] The path forward requires a systematic execution of the screening cascade outlined in this guide. Initial cytotoxicity and broad-spectrum screens will be crucial for identifying the most promising therapeutic avenues. Subsequent hypothesis-driven assays, particularly in the realms of neuropharmacology and oncology, will be necessary to elucidate specific mechanisms of action. The true value of 5-(trifluoromethyl)pyrrolidin-2-one may lie not only in its own intrinsic activity but also in its role as a versatile starting point for the development of a new generation of potent, stable, and highly targeted therapeutics.

References

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. [Link]

-

Design and biological activity of trifluoromethyl containing drugs - Wechem. [Link]

-

Trifluoromethyl group - Wikipedia. [Link]

-

Examples of prominent drugs containing trifluoromethyl groups. - ResearchGate. [Link]

-

An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaff olds - ResearchGate. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed. [Link]

-

In Vitro and In Vivo Activity of (Trifluoromethyl)pyridines as Anti-Chlamydia trachomatis Agents - PMC. [Link]

-

A new class of pyrrolidin-2-ones: synthesis and pharmacological study - PubMed. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC. [Link]

-

Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry. [Link]

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - MDPI. [Link]

-

Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives - ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ossila.com [ossila.com]

- 5. researchgate.net [researchgate.net]

- 6. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 7. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 11. In Vitro and In Vivo Activity of (Trifluoromethyl)pyridines as Anti-Chlamydia trachomatis Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

Technical Guide: Solubility Profile and Solvent Selection for 5-(Trifluoromethyl)pyrrolidin-2-one

[1][2]

Executive Summary

Compound: 5-(Trifluoromethyl)pyrrolidin-2-one

CAS: 1287211-10-2 (Generic/Racemic), 106876-54-4 (Specific isomers often vary)

Class: Fluorinated

This guide provides a technical analysis of the solubility landscape for 5-(trifluoromethyl)pyrrolidin-2-one.[1][4] As a critical chiral building block in the synthesis of neuroactive pharmaceutical ingredients (APIs) and agrochemicals, understanding its solvation thermodynamics is essential for reaction optimization and purification.

The presence of the trifluoromethyl (

Part 1: Physicochemical Basis of Solubility

To predict and manipulate solubility, one must understand the competing intermolecular forces within the crystal lattice versus the solvent cage.[4]

Structural Polarity Analysis

The molecule exhibits a "Push-Pull" solubility character:

-

The Lactam Head (Polar/Hydrophilic): The amide bond (

) acts as both a hydrogen bond donor (NH) and acceptor (C=O).[1] This facilitates solubility in protic solvents and polar aprotic solvents.[1]ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -

The Trifluoromethyl Tail (Lipophilic/Hydrophobic): The

group is highly electronegative but non-polarizable.[1] It creates a "teflon-like" shield that repels water and increases lipophilicity (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

The Fluorine Effect

Unlike alkyl groups, the

Part 2: Solubility Landscape & Solvent Compatibility[2]

The following data summarizes the solubility behavior based on experimental synthesis workflows and thermodynamic principles.

Table 1: Solubility Classifications

| Solvent Class | Representative Solvents | Solubility Status | Application Context |

| Polar Aprotic | THF, DMSO, DMF, DMAc | High | Primary reaction media; completely miscible.[4] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Excellent for dissolution at low temperatures; standard chromatography solvent.[1][4] |

| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | High | Preferred solvent for liquid-liquid extraction (LLE) from aqueous phases.[1][4] |

| Alcohols | Methanol, Ethanol, IPA | Moderate to High | Temperature-dependent.[4] High solubility at boiling point; moderate at RT.[1][4] Ideal for recrystallization .[1][4][5] |

| Ethers | Diethyl Ether, MTBE | Moderate | Good solubility; MTBE is a safer alternative to ether for precipitation.[4] |

| Hydrocarbons | Hexane, Pentane, Heptane | Low / Insoluble | Acts as an anti-solvent to crash out the product during purification.[4] |

| Water | Water | Low to Moderate | The |

Part 3: Visualization of Solvation & Workflow

Diagram 1: Solvation Mechanism & Solvent Decision Tree

This diagram illustrates the logical flow for selecting a solvent based on the intended process (Reaction vs. Purification) and the molecular interactions involved.[1]

Caption: Decision matrix for solvent selection based on process requirements, balancing polarity and lipophilicity.

Part 4: Experimental Methodologies

Protocol A: Liquid-Liquid Extraction (LLE)

Context: Isolating the compound from an aqueous reaction quench.[1]

Principle: The lipophilic

-

Quench: Dilute the reaction mixture with distilled water.

-

Solvent Choice: Add Ethyl Acetate (EtOAc) .[1][6] (Ratio: 1:1 v/v with aqueous phase).[1][4]

-

Note: DCM can also be used, but EtOAc is preferred for Green Chemistry compliance and easier solvent removal.[4]

-

-

Separation: Shake vigorously and allow layers to separate.[1][4] The product resides in the top organic layer .[1][4]

-

Wash: Wash the organic layer with Brine (Saturated NaCl) .[1][4] This "salting out" effect increases the ionic strength of the aqueous phase, forcing any remaining fluorinated lactam into the organic phase.

-

Drying: Dry over anhydrous

or

Protocol B: Recrystallization System

Context: Purifying the solid to >98% purity.

System: Solvent/Anti-Solvent Pair (EtOAc / Hexanes) or Single Solvent (Hot Ethanol).[1]

-

Dissolution: Place the crude solid in a flask. Add the minimum amount of hot Ethyl Acetate (approx. 60-70°C) until fully dissolved.[1]

-

Filtration (Optional): If insoluble particulates are present, filter while hot.

-

Nucleation: Remove from heat. Add Hexane dropwise to the hot solution until a faint, persistent turbidity (cloudiness) appears.

-

Cooling: Add one drop of EtOAc to clear the turbidity.[1][4] Allow the solution to cool slowly to room temperature, then place in an ice bath (0-4°C).

-

Harvest: Collect the white crystalline solid via vacuum filtration. Wash the cake with cold Hexane/EtOAc (9:1 mixture).

Part 5: Critical Applications & Case Studies

Case Study 1: Reaction Optimization in Nucleophilic Substitution

In the synthesis of N-substituted derivatives, researchers often default to DMF.[1][4] However, removal of DMF requires high temperatures or aqueous washes that can degrade yield.[4]

-

Insight: Due to the high solubility of 5-(trifluoromethyl)pyrrolidin-2-one in THF , reactions can be run in THF and concentrated directly, or solvent-swapped to EtOAc for workup, avoiding the high boiling point of DMF.[4]

Case Study 2: Chiral Resolution

When using this compound as a chiral auxiliary, the enantiomeric purity is critical.[4]

-

Insight: Recrystallization from Toluene has been observed to effectively upgrade enantiomeric excess (

) for similar fluorinated lactams, as the racemate and pure enantiomer often exhibit distinct solubility differentials in aromatic solvents.[1]

References

-

Royal Society of Chemistry. Solvent-involved synthesis of pyrrolidin-5-one-2-carboxamides via a sequential Ugi/olefination reaction. Organic Chemistry Frontiers. Retrieved from [Link]

-

MDPI. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes. Molecules 2022. Retrieved from [Link][1]

-

National Institutes of Health (NIH). Elucidating the Multicomponent Reaction Pathway of 2‑Pyrrolidone Synthesis. PMC. Retrieved from [Link]

Methodological & Application

Application Notes & Protocols: The Strategic Use of Trifluoromethylated Pyrrolidinones in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. When incorporated into the privileged pyrrolidinone scaffold, it offers a unique combination of properties that are highly sought after in modern drug discovery. This document provides detailed protocols and mechanistic insights into the asymmetric synthesis of these complex structures.

Part 1: Asymmetric Synthesis of Pyrrolidinones with a Trifluoromethylated All-Carbon Quaternary Stereocenter via Organocatalytic Conjugate Addition

One of the most effective strategies for constructing densely functionalized chiral molecules is through organocatalytic domino reactions. This section details a one-pot protocol for the enantioselective synthesis of 2-pyrrolidinone derivatives bearing a trifluoromethylated all-carbon quaternary stereocenter at the 4-position. The methodology combines an organocatalytic conjugate addition of a nitroalkane to an isatin-derived α-trifluoromethyl acrylate, followed by a reduction and lactamization sequence.[1]

Causality of Experimental Choices

The success of this transformation hinges on the use of a bifunctional organocatalyst, which can activate both the nucleophile and the electrophile, thereby controlling the stereochemical outcome of the reaction. The subsequent reduction and lactamization steps are designed to proceed in a single pot, enhancing the overall efficiency of the synthesis.

Experimental Protocol: One-Pot Synthesis of a Trifluoromethylated 2-Pyrrolidinone

This protocol is adapted from a known methodology for the enantioselective construction of 2-pyrrolidinone derivatives.[1]

Materials:

-

Isatin-derived α-trifluoromethyl acrylate (1.0 equiv)

-

Nitroalkane (1.2 equiv)

-

Bifunctional organocatalyst (e.g., a quinine-derived thiourea catalyst, 10 mol%)

-

Reducing agent (e.g., zinc dust, excess)

-

Acid (e.g., acetic acid)

-

Anhydrous solvent (e.g., toluene)

-

Standard laboratory glassware and purification supplies

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the isatin-derived α-trifluoromethyl acrylate (1.0 equiv), the bifunctional organocatalyst (10 mol%), and anhydrous toluene.

-

Cool the mixture to the optimized temperature (e.g., -20 °C) and add the nitroalkane (1.2 equiv) dropwise.

-

Stir the reaction mixture at this temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion of the conjugate addition, add zinc dust (excess) and acetic acid to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until the reduction and subsequent lactamization are complete (monitor by TLC).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated 2-pyrrolidinone.

Data Presentation

| Entry | Nitroalkane | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (% ee) |

| 1 | Nitromethane | 95 | >20:1 | 96 |

| 2 | Nitroethane | 88 | 19:1 | 94 |

| 3 | 1-Nitropropane | 85 | 15:1 | 92 |

Data is representative of typical results for this type of transformation and is based on findings in the cited literature.[1]

Mechanistic Pathway

The reaction is proposed to proceed through a dual activation mechanism by the bifunctional organocatalyst.

Caption: Proposed mechanism for the organocatalytic conjugate addition.

Part 2: Asymmetric Synthesis of Trifluoromethyl-Substituted Pyrrolidines via a Domino Michael/Mannich [3+2] Cycloaddition

Another powerful strategy for the synthesis of highly functionalized trifluoromethylated pyrrolidines involves an organocatalytic domino Michael/Mannich [3+2] cycloaddition sequence.[2] This method allows for the construction of three contiguous stereogenic centers in a single operation with high levels of stereocontrol.

Expertise & Experience

The key to this transformation is the in situ generation of an enamine from an aldehyde and a secondary amine catalyst. This enamine then participates in a Michael addition to a nitroalkene, followed by an intramolecular Mannich reaction to close the pyrrolidine ring. The choice of catalyst is critical for achieving high enantioselectivity.

Experimental Protocol: Domino Michael/Mannich Reaction

This protocol is a general representation of the methodology described in the literature.[2]

Materials:

-

α,β-Unsaturated aldehyde (1.0 equiv)

-

Trifluoromethylated nitroalkene (1.2 equiv)

-

Secondary amine organocatalyst (e.g., a diarylprolinol silyl ether, 20 mol%)

-

Acid additive (e.g., benzoic acid, 20 mol%)

-

Anhydrous solvent (e.g., dichloromethane)

Procedure:

-

To a vial, add the α,β-unsaturated aldehyde (1.0 equiv), the secondary amine organocatalyst (20 mol%), the acid additive (20 mol%), and anhydrous dichloromethane.

-

Stir the mixture at room temperature for 10 minutes.

-

Add the trifluoromethylated nitroalkene (1.2 equiv) and stir the reaction at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the highly functionalized trifluoromethyl-substituted pyrrolidine.

Data Presentation

| Entry | Aldehyde | Nitroalkene | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (% ee) |

| 1 | Cinnamaldehyde | (E)-1-nitro-3,3,3-trifluoroprop-1-ene | 92 | >20:1 | 98 |

| 2 | Crotonaldehyde | (E)-1-nitro-3,3,3-trifluoroprop-1-ene | 85 | 18:1 | 95 |

| 3 | Cinnamaldehyde | (E)-4,4,4-trifluoro-1-nitrobut-1-ene | 88 | >20:1 | 97 |

This data is illustrative of the high stereoselectivities achievable with this methodology, as reported in the scientific literature.[2]

Experimental Workflow

Caption: General workflow for the domino Michael/Mannich reaction.

Trustworthiness: A Self-Validating System

The protocols described are based on well-established, peer-reviewed synthetic methodologies. The diastereomeric ratio and enantiomeric excess of the products can be readily determined by standard analytical techniques such as NMR spectroscopy and chiral HPLC, respectively. This allows for the direct validation of the stereochemical outcome of the reactions.

Authoritative Grounding & Comprehensive References

The methodologies presented are grounded in the principles of modern asymmetric organocatalysis. The use of chiral pyrrolidine derivatives as organocatalysts is a cornerstone of this field, enabling the enantioselective formation of carbon-carbon and carbon-heteroatom bonds.

References

-

Asymmetric synthesis of functionalized trifluoromethyl-substituted pyrrolidines via an organocatalytic domino Michael/Mannich [3+2] cycloaddition. Chemical Communications. [Link]

-

One-Pot Enantioselective Synthesis of 2-Pyrrolidinone Derivatives Bearing a Trifluoromethylated All-Carbon Quaternary Stereocenter. Organic Letters. [Link]

Sources

- 1. Sci-Hub. One-Pot Enantioselective Synthesis of 2-Pyrrolidinone Derivatives Bearing a Trifluoromethylated All-Carbon Quaternary Stereocenter / Organic Letters, 2019 [sci-hub.sg]

- 2. Asymmetric synthesis of functionalized trifluoromethyl-substituted pyrrolidines via an organocatalytic domino Michael/Mannich [3+2] cycloaddition - Chemical Communications (RSC Publishing) [pubs.rsc.org]

5-(trifluoromethyl)pyrrolidin-2-one as a chiral building block for neuroactive compounds

Application Notes and Protocols for the Use of 5-(Trifluoromethyl)pyrrolidin-2-one as a Chiral Building Block

In the landscape of modern medicinal chemistry, the quest for novel neuroactive compounds with improved efficacy and pharmacokinetic profiles is a perpetual challenge. The pyrrolidinone core, a five-membered lactam, has long been recognized as a "privileged scaffold" due to its presence in a multitude of biologically active molecules and its ability to engage with a variety of biological targets.[1] The strategic incorporation of a trifluoromethyl (-CF3) group can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[2] This guide provides an in-depth exploration of 5-(trifluoromethyl)pyrrolidin-2-one as a chiral building block, offering detailed protocols for its synthesis, resolution, and derivatization into potent neuroactive agents.

The Significance of the Trifluoromethyl-Pyrrolidinone Scaffold

The pyrrolidinone ring is a foundational structure in a range of neuroactive drugs, from the nootropic agent piracetam to the anticonvulsant levetiracetam.[3][4] Its utility stems from its conformational rigidity and its capacity for hydrogen bonding.[1] The introduction of a trifluoromethyl group at the 5-position offers several key advantages for drug design:

-

Enhanced Lipophilicity: The -CF3 group increases the molecule's ability to cross the blood-brain barrier, a critical hurdle for CNS-acting drugs.[2][5]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the -CF3 group resistant to metabolic degradation and prolonging the drug's half-life.[2]

-

Modulation of Basicity: The electron-withdrawing nature of the -CF3 group can influence the basicity of the pyrrolidine nitrogen, which can be crucial for target engagement.[6]

-

Stereochemical Control: The chiral center at the 5-position is pivotal for stereospecific interactions with biological targets, where often only one enantiomer exhibits the desired therapeutic effect.[7][8]

These properties make 5-(trifluoromethyl)pyrrolidin-2-one an exceptionally valuable starting material for the synthesis of novel neuroactive compounds targeting a range of receptors, including GABA and glutamate receptors.[6][9][10]

Synthesis and Chiral Resolution of 5-(Trifluoromethyl)pyrrolidin-2-one

The efficient synthesis and subsequent resolution of the enantiomers of 5-(trifluoromethyl)pyrrolidin-2-one are the critical first steps in its application as a chiral building block.

Racemic Synthesis

A common route to racemic 5-(trifluoromethyl)pyrrolidin-2-one involves the cyclization of a suitable precursor, such as a trifluoromethylated amino acid or a related derivative.

Conceptual Synthetic Workflow:

Caption: General workflow for racemic synthesis.

Chiral Resolution

Obtaining enantiomerically pure (R)- and (S)-5-(trifluoromethyl)pyrrolidin-2-one is essential for developing stereospecific neuroactive compounds. Diastereomeric salt resolution and chiral High-Performance Liquid Chromatography (HPLC) are two effective methods.

This classical method involves reacting the racemic pyrrolidinone (which can exist in equilibrium with its corresponding amino acid form) with a chiral resolving agent to form diastereomeric salts with different solubilities, allowing for their separation by crystallization.[1][11]

Materials:

-

Racemic 5-(trifluoromethyl)pyrrolidin-2-one

-

Chiral resolving agent (e.g., (R)-(-)- or (S)-(+)-α-methylbenzylamine, tartaric acid derivatives)[12]

-

Suitable solvent system (e.g., ethanol, isopropanol, acetonitrile/water mixtures)[13][14]

-

Standard glassware for crystallization and filtration

Procedure:

-

Salt Formation: Dissolve the racemic 5-(trifluoromethyl)pyrrolidin-2-one in a suitable solvent. In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent.

-

Mixing and Crystallization: Slowly add the resolving agent solution to the pyrrolidinone solution with stirring. Allow the mixture to stand at room temperature or cool to induce crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

-

Liberation of the Enantiomer: Treat the isolated diastereomeric salt with an acid or base to liberate the enantiomerically enriched 5-(trifluoromethyl)pyrrolidin-2-one.

-

Purification: Purify the resulting enantiomer by recrystallization or column chromatography.

-

Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC.

Key Considerations:

-

The choice of resolving agent and solvent system is critical and often requires empirical screening to find the optimal conditions for selective crystallization.[13]

-

The yield of a single enantiomer is theoretically limited to 50% in a classical resolution.

For analytical and small-scale preparative separations, chiral HPLC offers a direct and efficient method for resolving enantiomers.[4][15]

Instrumentation and Columns:

-

HPLC system with a UV detector

-

Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®)[4][16]

Typical HPLC Parameters:

| Parameter | Value | Reference |

| Column | Polysaccharide-based CSP | [4] |

| Mobile Phase | Hexane/Isopropanol | [7] |

| Flow Rate | 1.0 mL/min | [4] |

| Detection | UV at 210-254 nm | [4] |

Procedure:

-

Sample Preparation: Dissolve the racemic 5-(trifluoromethyl)pyrrolidin-2-one in the mobile phase.

-

Injection and Separation: Inject the sample onto the chiral column. The two enantiomers will exhibit different retention times, allowing for their separation.

-

Data Analysis: Integrate the peaks corresponding to each enantiomer to determine the enantiomeric purity.[4]

Application in the Synthesis of Neuroactive Compounds

The enantiomerically pure 5-(trifluoromethyl)pyrrolidin-2-one serves as a versatile starting material for a variety of neuroactive compounds, primarily through N-alkylation or N-acylation to introduce diverse pharmacophores.

General N-Alkylation Protocol

N-alkylation is a fundamental step to introduce substituents that will interact with the target receptor.[17][18]

Caption: N-Alkylation workflow.

Materials:

-

(S)- or (R)-5-(trifluoromethyl)pyrrolidin-2-one

-

Anhydrous solvent (e.g., DMF, THF)[19]

-

Strong base (e.g., Sodium hydride (NaH))

-

Alkyl halide (R-X)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Setup: To a dry, inert-atmosphere-flushed flask, add the chiral 5-(trifluoromethyl)pyrrolidin-2-one and anhydrous solvent.

-

Deprotonation: Cool the solution to 0 °C and carefully add the base (e.g., NaH) portion-wise. Stir the mixture at this temperature for 30-60 minutes.

-

Alkylation: Slowly add the alkyl halide to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography.

Case Study: Synthesis of a Potential GABA Receptor Modulator

Derivatives of pyrrolidinone are known to modulate GABA receptors, the primary inhibitory neurotransmitter system in the CNS.[20][21] The following is a representative protocol for the synthesis of an N-arylmethyl derivative, a common motif in GABAergic modulators.

Protocol 3: Synthesis of (S)-1-((4-fluorophenyl)methyl)-5-(trifluoromethyl)pyrrolidin-2-one

-

N-Alkylation: Following the general N-alkylation protocol, react (S)-5-(trifluoromethyl)pyrrolidin-2-one with 4-fluorobenzyl bromide in the presence of NaH in anhydrous DMF.

-

Purification and Characterization: After work-up, purify the product by silica gel chromatography. Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The enantiomeric integrity can be confirmed by chiral HPLC.

Expected Characterization Data:

| Analysis | Expected Results |

| ¹H NMR | Peaks corresponding to the pyrrolidinone ring protons, the benzylic protons, and the aromatic protons of the 4-fluorophenyl group. |

| ¹³C NMR | Resonances for the carbonyl carbon, the trifluoromethyl carbon, and the carbons of the pyrrolidinone and aromatic rings. |

| Mass Spec | A molecular ion peak corresponding to the expected mass of the product. |

| Chiral HPLC | A single peak indicating high enantiomeric purity. |

Case Study: Synthesis of a Potential AMPA Receptor Modulator

Positive allosteric modulators (PAMs) of AMPA receptors are being investigated for their potential in treating cognitive disorders and depression.[19][22] The pyrrolidinone scaffold is a key feature of some AMPA modulators, such as aniracetam.[10]

Protocol 4: Synthesis of (S)-1-(4-methoxybenzoyl)-5-(trifluoromethyl)pyrrolidin-2-one

-

N-Acylation: In an inert atmosphere, dissolve (S)-5-(trifluoromethyl)pyrrolidin-2-one in an anhydrous solvent like THF. Add a non-nucleophilic base such as triethylamine. Cool the mixture to 0 °C and slowly add 4-methoxybenzoyl chloride.

-

Reaction and Work-up: Allow the reaction to proceed to completion. Quench with water and extract the product into an organic solvent. Wash, dry, and concentrate the organic phase.

-

Purification and Characterization: Purify the crude product via column chromatography or recrystallization. Confirm the structure and purity using standard analytical techniques as described in Protocol 3.

Biological Evaluation Workflow:

Caption: Workflow for biological evaluation.

Conclusion

(S)- and (R)-5-(trifluoromethyl)pyrrolidin-2-one are powerful and versatile chiral building blocks for the synthesis of novel neuroactive compounds. Their unique combination of a privileged scaffold with the beneficial properties of the trifluoromethyl group provides a promising starting point for the development of next-generation CNS therapeutics. The protocols outlined in this guide offer a framework for the synthesis, resolution, and derivatization of this valuable intermediate, enabling researchers to explore its full potential in drug discovery.

References

- Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. Brain Research Reviews, 19(2), 180-222.

- Synthesis of Novel Pyrrolidin-2-ones: γ-Aminobutyric Acid Cyclic Analogues. (n.d.).

- Combining Diastereomeric Resolution and Viedma Ripening by Using a Racemic Resolving Agent. (n.d.).

- An Allosteric Modulator of Metabotropic Glutamate Receptors (mGluR2), (+)

- Synthesis of Enantiopure trans-2,5-Disubstituted Trifluoromethylpyrrolidines and (2S,5R)-5-Trifluoromethylproline. (2015). The Journal of Organic Chemistry.

- A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols. (n.d.). Benchchem.

- Identifying a diastereomeric salt for a challenging chiral resolution. (n.d.). Unchained Labs.

- Resolution by diastereomeric salts: Access to both enantiomers of racemic acid using the same enantiomer of resolving base. (2023). PubMed.

- Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. (n.d.). Bentham Science Publisher.

- 5-(Trifluoromethyl)-2-pyridone | CAS 33252-63-0. (n.d.). Ossila.

- The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (2026).

- (5S)-(-)-5-(trifluorometil)-2-pirrolidinona. (n.d.). Chem-Impex.

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI.

- Synthesis of chiral GABAA receptor subtype selective ligands as potential agents to treat schizophrenia as well as depression. (n.d.). PubMed.

- GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays. (2022). MDPI.

- The Pyrrolidinone Core: A Privileged Scaffold in Modern Medicinal Chemistry. (n.d.). Benchchem.

- Enzymatic resolution of Cα-fluoroalkyl substituted amino acids. (2025).

- Diastereoselective Synthesis of Highly Functionalized Proline Deriv

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). MDPI.

- Application of directly coupled HPLC-NMR-MS/MS to the identification of metabolites of 5-trifluoromethylpyridone (2-hydroxy-5-trifluoromethylpyridine) in hydroponically grown plants. (2000). PubMed.

- Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors. (n.d.). PMC.

- Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)

- New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis. (2023). MDPI.

- Progress in Drug Delivery to the Central Nervous System by the Prodrug Approach. (n.d.). PMC.

- Application Notes and Protocols for N-Alkylation of 2-Fluoro-5-methylpyridin-3-amine. (n.d.). Benchchem.

-

Regioselective Synthesis of 5-(Trifluoromethyl)[3][9][23]triazolo[1,5-a]pyrimidines from β-Enamino Diketones. (n.d.). ResearchGate.

- Chiral Resolution with and without Resolving Agents. (2015). Pharmaceutical Technology.

- (PDF) New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis. (2023).

- Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanes. (2023).

- Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N. (2023). MDPI.

- Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). (n.d.). PMC.

- Assessing molecular scaffolds for CNS drug discovery. (n.d.). White Rose Research Online.

- A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor. (n.d.). ThalesNano.

- Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids. (CHEMBL3396951). (n.d.). ChEMBL.

- Novel Nanomolar Allosteric Modulators of AMPA Receptor of Bis(pyrimidine) Series: Synthesis, Biotesting and SAR Analysis. (2022). Semantic Scholar.

- Multimodal HPLC Screening of Polysaccharide-based Chiral St

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Journal of Biomedical Research & Environmental Sciences.

- as leads for non-CNS targets. (2014). F1000Research.

- N-Alkylation of Some Imidazopyridines. (2024). FABAD Journal of Pharmaceutical Sciences.

- Direct Chiral HPLC Method for the Simultaneous Separation of Ezetimibe and Tramadol Enantiomers Using a Polysaccharide St

- Synthesis and Biological Potentials of 5-aryl-N-[4-(trifluoromethyl) phenyl]-1,3,4-oxadiazol-2-amines. (2025).

- A Comparative Guide to HPLC and NMR Analysis for the Characterization of N-Boc-D-proline. (n.d.). Benchchem.

- Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. (n.d.). PMC.

- Enzymatic Approach to the Synthesis of Enantiomerically Pure Hydroxy Derivatives of 1,3,5-Triaza-7-phosphaadamantane. (2021). PMC.

- Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues. (n.d.).

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. thalesnano.com [thalesnano.com]

- 3. shokubai.org [shokubai.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Document: Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids. (CHEMBL3396951) - ChEMBL [ebi.ac.uk]

- 9. rsc.org [rsc.org]

- 10. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyrrolidinones derived from (S)-pyroglutamic acid: penmacric acid and analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of chiral GABAA receptor subtype selective ligands as potential agents to treat schizophrenia as well as depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

Application Note & Protocol: Synthesis of Novel Selective Androgen Receptor Modulators (SARMs) Utilizing (5S)-5-(Trifluoromethyl)pyrrolidin-2-one

Abstract

Selective Androgen Receptor Modulators (SARMs) represent a promising class of therapeutics designed to elicit the anabolic benefits of androgens in muscle and bone while minimizing androgenic side effects in other tissues.[1][2] This document provides a detailed guide for the synthesis of a novel SARM candidate starting from the chiral building block, (5S)-5-(Trifluoromethyl)pyrrolidin-2-one. The trifluoromethyl group is a key pharmacophore in many SARM candidates, enhancing metabolic stability, lipophilicity, and receptor binding affinity.[3][4] This application note details a robust synthetic protocol, explains the mechanistic rationale behind the chosen methodology, and provides workflows for purification and characterization.

Introduction: The Rationale for (5S)-5-(Trifluoromethyl)pyrrolidin-2-one in SARM Synthesis

The pyrrolidinone ring is a "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs due to its favorable physicochemical properties, including hydrogen bonding capacity and conformational flexibility.[5] In the context of SARM development, the lactam core serves as a rigid backbone for the precise orientation of pharmacophoric groups that interact with the Androgen Receptor (AR).[6]

The choice of (5S)-5-(Trifluoromethyl)pyrrolidin-2-one as the starting material is strategic for several reasons:

-

Chiral Integrity: The (S)-configuration at the C5 position is often preferred for systematic studies in medicinal chemistry and can lead to specific enantioselective interactions with the AR.[7] The development of a single enantiomer drug is highly desirable to reduce potential side effects and improve therapeutic efficacy.[8][9]

-

Trifluoromethyl (CF3) Group: This group is a bioisostere for other functionalities and is known to significantly enhance the metabolic stability of drug candidates by blocking potential sites of oxidation.[4] Its strong electron-withdrawing nature can also modulate the electronic properties of the molecule, potentially improving its binding affinity to the AR.[4][10]

-

Synthetic Versatility: The lactam nitrogen provides a reactive handle for the introduction of various aryl and heteroaryl moieties, a common feature in many nonsteroidal SARMs.[11][12]

This guide will focus on the synthesis of a novel SARM, (S)-1-(4-cyano-3-(trifluoromethyl)phenyl)-5-(trifluoromethyl)pyrrolidin-2-one , a logical target that combines the trifluoromethylated lactam core with the well-established "A-ring" structure found in many potent SARMs.[10]

Mechanism of Action: How SARMs Achieve Tissue Selectivity

SARMs exert their effects by binding to the Androgen Receptor (AR), a nuclear receptor that regulates gene expression.[2] Upon binding, the SARM-AR complex translocates to the nucleus and binds to androgen response elements (AREs) on DNA, recruiting co-regulators (co-activators or co-repressors) to modulate the transcription of target genes.[13]

The tissue selectivity of SARMs is not fully understood but is thought to arise from the unique conformation the AR adopts upon binding to a specific SARM.[1][14] This ligand-specific conformation influences the recruitment of a particular profile of co-regulators in different tissues, leading to differential gene expression.[13] For instance, a SARM may recruit co-activators in muscle and bone tissue, leading to anabolic effects, while recruiting co-repressors or having only partial agonist activity in prostate tissue, thus minimizing androgenic side effects.[1][14]

Diagram 1: SARM Mechanism of Action

Caption: SARM binds to the AR in the cytoplasm, causing a conformational change and dissociation from HSPs. The complex then translocates to the nucleus to modulate gene expression.

Synthetic Protocol: (S)-1-(4-cyano-3-(trifluoromethyl)phenyl)-5-(trifluoromethyl)pyrrolidin-2-one

This synthesis involves a palladium-catalyzed N-arylation reaction, a robust and widely used method for forming C-N bonds.[15] The Buchwald-Hartwig amination is particularly effective for coupling lactams with aryl halides.[15]

Materials and Reagents

| Reagent | CAS Number | Supplier | Purity |

| (5S)-5-(Trifluoromethyl)pyrrolidin-2-one | 1287211-10-2 | Commercial | >97% |

| 4-Iodo-2-(trifluoromethyl)benzonitrile | 169331-50-0 | Commercial | >98% |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | Commercial | >97% |

| Xantphos | 161265-03-8 | Commercial | >98% |

| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | Commercial | >99% |

| 1,4-Dioxane (Anhydrous) | 123-91-1 | Commercial | >99.8% |

| Toluene (Anhydrous) | 108-88-3 | Commercial | >99.8% |

| Ethyl Acetate | 141-78-6 | Commercial | HPLC Grade |

| Hexanes | 110-54-3 | Commercial | HPLC Grade |

| Celite® | 61790-53-2 | Commercial | - |

Experimental Procedure

Diagram 2: Synthetic Workflow

Caption: A step-by-step workflow for the synthesis, purification, and characterization of the target SARM.

Step-by-Step Protocol:

-

Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Nitrogen or Argon), add (5S)-5-(Trifluoromethyl)pyrrolidin-2-one (1.0 eq), 4-Iodo-2-(trifluoromethyl)benzonitrile (1.1 eq), and Cesium Carbonate (1.2 eq).[16]

-

Causality: Cesium carbonate is a strong base required to deprotonate the lactam nitrogen, making it nucleophilic for the coupling reaction. An excess ensures complete deprotonation.

-

-

Catalyst Addition: Add Tris(dibenzylideneacetone)dipalladium(0) (5 mol-%) and Xantphos (12 mol-%).[16]

-

Causality: Pd₂(dba)₃ is the palladium(0) source for the catalytic cycle. Xantphos is a bulky electron-rich bisphosphine ligand that stabilizes the palladium catalyst, prevents β-hydride elimination, and promotes the desired reductive elimination step to form the C-N bond.

-

-

Solvent Addition: Add anhydrous 1,4-dioxane (to make a ~0.2 M solution with respect to the limiting reagent).

-

Causality: 1,4-Dioxane is a polar aprotic solvent that effectively dissolves the reactants and is stable at the high temperatures required for the reaction.

-

-

Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Causality: Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state, thus quenching the reaction.

-

-

Reaction: Heat the mixture to 100-120 °C and stir for 10-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with ethyl acetate.

-

Extraction: Combine the filtrates, and wash with water (2x) and then with brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Characterization and Quality Control

The identity and purity of the synthesized SARM must be rigorously confirmed.

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | Resonances corresponding to the aromatic protons of the benzonitrile ring and the aliphatic protons of the pyrrolidinone ring. The chemical shifts and coupling constants will be indicative of the final structure. |

| ¹⁹F NMR | Two distinct signals are expected, one for the CF₃ group on the pyrrolidinone ring and another for the CF₃ group on the benzonitrile ring. |

| ¹³C NMR | Signals for all unique carbon atoms in the molecule, including the carbonyl carbon of the lactam, the nitrile carbon, and the carbons bearing the trifluoromethyl groups. |

| HRMS (ESI) | High-resolution mass spectrometry should provide the exact mass of the protonated molecule [M+H]⁺, confirming the elemental composition. The fragmentation pattern can also provide structural information.[17][18] |

Purity and Enantiomeric Excess Determination

The enantiomeric purity of the final compound is critical.[9][19] Since the starting material is enantiopure, the reaction conditions (which do not affect the chiral center) should yield a product with high enantiomeric excess (ee). This must be verified experimentally.

Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

-

Column Selection: Utilize a polysaccharide-based chiral stationary phase (CSP), such as Chiralcel® OD-H or Chiralpak® IA/IB.[19]

-

Mobile Phase: An isocratic mobile phase of n-Hexane and Isopropanol (e.g., 90:10 v/v) is a good starting point. The ratio can be optimized to achieve baseline separation of the enantiomers.[19]

-

Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

-

Analysis: Inject a small amount of the purified product. The retention times of the (S)- and potential (R)-enantiomers will differ. The enantiomeric excess can be calculated from the peak areas of the two enantiomers. A racemic standard, if available or synthesized, is useful for method development.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the synthesis of a novel SARM candidate using (5S)-5-(Trifluoromethyl)pyrrolidin-2-one. By leveraging a robust palladium-catalyzed N-arylation reaction, this method offers an efficient route to a promising molecular scaffold. The detailed explanation of the rationale behind each step, combined with protocols for purification and characterization, provides researchers with a solid foundation for the development of new tissue-selective anabolic agents.

References

-

Bhasin, S., & Jasuja, R. (2009). Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies. The Journal of Frailty & Aging, 2(3), 121-122. Available from: [Link]

-

Ancu, M. L., Furtuna, F. M., & Munteanu, C. (2018). SELECTIVE ANDROGEN RECEPTOR MODULATORS (SARMs) IN THE CONTEXT OF DOPING. Farmacia, 66(3), 359-365. Available from: [Link]

- Negro-Vilar, A. (1999). Selective Androgen Receptor Modulators (SARMs): A Novel Approach to Androgen Therapy for the New Millennium. Journal of Clinical Endocrinology & Metabolism, 84(10), 3459-3462.

-

Bisol, B., et al. (2023). Identification and Synthesis of Selected In Vitro Generated Metabolites of the Novel Selective Androgen Receptor Modulator (SARM) 2f. Molecules, 28(14), 5565. Available from: [Link]

-

Bisol, B., et al. (2023). Identification and Synthesis of Selected In Vitro Generated Metabolites of the Novel Selective Androgen Receptor Modulator (SARM) 2f. MDPI. Available from: [Link]

-

Solomon, Z. J., et al. (2019). Selective androgen receptor modulators: the future of androgen therapy? Andrology, 7(4), 433-446. Available from: [Link]

- Dalton, J. T., et al. (2016). SARMs and method of use thereof. Google Patents. US9278914B2.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding Selective Androgen Receptor Modulators (SARMs) and Key Intermediates. Retrieved February 18, 2026, from [Link]

-

Bisol, B., et al. (2023). Identification and Synthesis of Selected In Vitro Generated Metabolites of the Novel Selective Androgen Receptor Modulator (SARM) 2f. ResearchGate. Available from: [Link]

-

Ghosh, S., et al. (2025). Visible-Light Photoredox Catalytic Direct N-(Het)Arylation of Lactams. University of Regensburg Publication Server. Available from: [Link]

-

Meyers, A. I., et al. (2023). Rapid and Efficient Access to Novel Bio-Inspired 3-Dimensional Tricyclic SpiroLactams as Privileged Structures via Meyers' Lactamization. MDPI. Available from: [Link]

-

Goliszek, M., et al. (2025). A View on the Synthesis and Characterization of Porous Microspheres Containing Pyrrolidone Units. MDPI. Available from: [Link]

-

Bosanac, T., et al. (n.d.). Inhibitors of SARM1 in combination with neuro-protective agents. PubChem. US-12083114-B2. Retrieved February 18, 2026, from [Link]

- Dalton, J. T., et al. (2010). SARMS and method of use thereof. Google Patents. US7772433B2.

- Dalton, J. T., et al. (2013). Solid forms of selective androgen receptor modulators. Google Patents. US8802880B2.

-

Miller, C. P., et al. (2010). Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140. ACS Medicinal Chemistry Letters, 2(2), 124-129. Available from: [Link]

-

Freidinger, R. M., et al. (2005). A novel route to synthesize Freidinger lactams by microwave irradiation. Tetrahedron Letters, 46(46), 7959-7962. Available from: [Link]

-

ChEMBL. (n.d.). Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs) Part III: Discovery of 4-(5-oxopyrrolidine-1-yl... EMBL-EBI. Retrieved February 18, 2026, from [Link]

-

r2pharma. (2025). Patents. Retrieved February 18, 2026, from [Link]

-

ResearchGate. (n.d.). Structures of testosterone and selected SARMs (selective androgen receptor modulators). Retrieved February 18, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Lactam synthesis. Retrieved February 18, 2026, from [Link]

-

Thevis, M., et al. (2017). Mass spectrometric characterization of the selective androgen receptor modulator (SARM) YK-11 for doping control purposes. Rapid Communications in Mass Spectrometry, 31(14), 1175-1183. Available from: [Link]

- Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Drug Separation. In Encyclopedia of Pharmaceutical Technology (3rd ed.).

-

Tchimou, J. D. K., et al. (2018). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. BMC Chemistry, 12(1), 105. Available from: [Link]

-

Varma, R. S., & Kumar, D. (1999). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules, 4(3), 333-336. Available from: [Link]

-

Thevis, M., et al. (2013). Expanding sports drug testing assays: mass spectrometric characterization of the selective androgen receptor modulator drug candidates RAD140 and ACP-105. Rapid Communications in Mass Spectrometry, 27(11), 1173-1182. Available from: [Link]

-

Jurgens, T. M. (2024). Exploring Novel Synthetic Routes in Medicinal Chemistry. Hilaris Publisher. Available from: [Link]

-

Thevis, M., et al. (2013). Expanding sports drug testing assays: Mass spectrometric characterization of the selective androgen receptor modulator drug candidates RAD140 and ACP-105. ResearchGate. Available from: [Link]

-

Zahra, J. A., & Bua, S. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available from: [Link]

-

Ghorbani, F., et al. (2025). Modular Synthesis of Substituted Lactams via Deoxygenative Photochemical Alkylation-Cyclization Cascade of Secondary Amides in Flow. ChemRxiv. Available from: [Link]

-

Mongin, F., et al. (2017). Synthesis of N-Aryl and N-Heteroaryl γ-, δ-, and ε-Lactams Using Deprotometalation–Iodination and N-Arylation, and Properties Thereof. ResearchGate. Available from: [Link]

-

Borzenko, A., et al. (2016). Nickel-Catalyzed N-Arylation of Primary Amides and Lactams with Activated (Hetero)aryl Electrophiles. Chemistry – A European Journal, 22(52), 18752-18755. Available from: [Link]

-

Sousa, M., et al. (2014). Chiral Drug Analysis in Forensic Chemistry: An Overview. Current Medicinal Chemistry, 21(24), 2824-2838. Available from: [Link]

-

Schmid, M. G., et al. (2025). Chiral Separation and Determination of Enantiomer Elution Order of Novel Ketamine Derivatives Using CE-UV and HPLC-UV-ORD. MDPI. Available from: [Link]

Sources

- 1. Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. farmaciajournal.com [farmaciajournal.com]

- 3. chemimpex.com [chemimpex.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Document: Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs) Part III: Discovery of 4-(5-oxopyrrolidine-1-yl... - ChEMBL [ebi.ac.uk]

- 7. ossila.com [ossila.com]

- 8. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 9. Chiral Drug Analysis in Forensic Chemistry: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. epub.uni-regensburg.de [epub.uni-regensburg.de]